molecular formula Fe2Sm B14718261 Iron;samarium CAS No. 12023-36-8

Iron;samarium

Cat. No.: B14718261
CAS No.: 12023-36-8
M. Wt: 262.1 g/mol
InChI Key: AVEZYUUHOQACRW-UHFFFAOYSA-N
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Description

Iron-samarium (Sm-Fe) intermetallic compounds are a class of rare-earth transition metal alloys with unique magnetic and structural properties. Key compounds include SmFe₂, SmFe₃, Sm₆Fe₂₃, and SmFe₇, synthesized via modified flux-growth methods at temperatures ranging from 900–1050°C . Their crystal structures vary:

  • SmFe₂: Cubic structure (space group Fd-3m), forming octahedral crystals.
  • SmFe₃: Hexagonal structure (space group P6₃/mmc), exhibiting hexagonal plate morphology.
  • Sm₆Fe₂₃: Cubic structure (space group Fm-3m), with rectangular parallelepiped morphology.
  • SmFe₇: Tetragonal structure (space group P4₂/mnm), structurally analogous to Nd₂Fe₁₄B .

These compounds exhibit distinct magnetic behaviors, including high magnetocrystalline anisotropy, saturation magnetization, and magnetostriction, making them suitable for advanced applications such as actuators, high-frequency electromagnetic wave absorbers, and permanent magnets .

Properties

CAS No.

12023-36-8

Molecular Formula

Fe2Sm

Molecular Weight

262.1 g/mol

IUPAC Name

iron;samarium

InChI

InChI=1S/2Fe.Sm

InChI Key

AVEZYUUHOQACRW-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Fe].[Sm]

Origin of Product

United States

Preparation Methods

Solid-State Mechanical Alloying with Severe Plastic Deformation

High-Pressure Torsion (HPT) Processing

Severe plastic deformation (SPD) via high-pressure torsion is a cornerstone technique for producing metastable Fe-Sm alloys. In this method, pre-alloyed Sm₂Fe₁₇ ribbons undergo mechanical stress under controlled conditions. A pressure of 5.5 GPa is applied using a diamond anvil cell, with torsion temperatures maintained between 80°C and 95°C to prevent premature oxidation. The strain (ε) imposed during HPT ranges from 7.1 to 8.0, inducing grain refinement to the nanometer scale and enhancing nitrogen diffusion pathways in subsequent steps.

Gas-Phase Nitriding

Post-deformation, the alloy is subjected to nitriding in either ammonia (NH₃) or nitrogen-hydrogen (N₂+H₂) atmospheres. Optimal nitriding occurs at 300–340°C with gas pressures of 0.8–1.2 MPa. This step incorporates nitrogen into the Sm₂Fe₁₇ lattice, forming the interstitial compound Sm₂Fe₁₇N₃. The choice of nitriding agent influences phase purity: NH₃ promotes faster nitrogen uptake but risks hydrogen embrittlement, while N₂+H₂ mixtures yield more controlled stoichiometry.

Vacuum Annealing for Crystallization

Final annealing at 550–620°C under vacuum (≤10⁻² Pa) for 8–12 hours eliminates residual stresses and stabilizes the Th₂Zn₁₇-type crystal structure. Prolonged annealing above 600°C coarsens grains, reducing coercivity (Hc), whereas shorter durations below 550°C leave amorphous phases that degrade magnetic performance.

Table 1: SPD-Nitriding-Annealing Parameters and Magnetic Properties
Example Pressure (GPa) Temperature (°C) Strain (ε) Nitriding Conditions Annealing Hc (kOe) (BH)ₘₐₓ (MGOe)
1 5.5 85–95 7.1 340°C, NH₃, 1.2 MPa 570°C/12h 50 19
2 5.5 80–90 8.0 300°C, N₂+H₂, 0.8 MPa 550°C/8h 49 20

Solution-Based Synthesis of Samarium-Iron Metal-Organic Compounds

Ligand-Assisted Co-Precipitation

Samarium-iron coordination complexes are synthesized via a solvothermal approach using heterofunctional ligands. A representative protocol dissolves Sm(NO₃)₃·6H₂O and FeCl₃ in dimethylformamide (DMF) with thioglycolic acid as a sulfur-donor ligand. Heating at 120°C for 48 hours yields Sm-Fe-O-S clusters with particle sizes <50 nm. The sulfur-metal-oxygen bridges enable charge transfer between Sm³⁺ and Fe³⁺, broadening photoluminescence into the near-infrared (800–1,100 nm).

Phase Control via pH Modulation

Reduction Methods for Samarium(II)-Iron Alloys

Metallocothermic Reduction

Divalent samarium alloys are synthesized by reducing Sm₂O₃ with metallic iron in molten salt media. A mixture of Sm₂O₃, Fe powder, and CaCl₂ is heated to 800°C under argon, where calcium reduces Sm³⁺ to Sm²⁺, forming SmFe₂ intermetallics. The reaction follows:
$$
\text{Sm}2\text{O}3 + 3\text{Fe} + 3\text{Ca} \rightarrow 2\text{SmFe}_2 + 3\text{CaO}
$$
This method requires rigorous oxygen exclusion, as Sm²⁺ readily oxidizes in air.

Electrochemical Deposition

Electrodeposition from a LiF-SmF₃-FeF₂ eutectic melt at 750°C produces Sm-Fe thin films. Applying a cathodic current density of 50 mA/cm² deposits amorphous SmFe₅ layers with 12.3 at% Sm content. Crystallization occurs during post-deposition annealing at 400°C, forming the SmFe₇ phase with a saturation magnetization of 145 emu/g.

Comparative Analysis of Synthesis Methodologies

Table 2: Method Comparison for Fe-Sm Compound Synthesis
Method Scale Cost Phase Purity Key Application
SPD-Nitriding Industrial High 95–98% Permanent Magnets
Solution Synthesis Lab Low 85–90% Optical Sensors
Metallocothermic Pilot Medium 88–93% High-Temperature Alloys

The SPD-nitriding route excels in producing high-coercivity magnets but demands specialized equipment. Solution methods enable nanoscale control for optoelectronics but struggle with batch consistency. Reduction techniques access unique Sm²⁺ chemistry but face scalability challenges.

Chemical Reactions Analysis

Samarium-Doped Iron-Based Superconductors

Samarium enhances the superconducting properties of iron-based compounds by modifying their electronic structure. The addition of samarium to iron-arsenide or iron-selenide matrices increases the critical temperature (T~c~) at which superconductivity occurs.

CompoundT~c~ (K)Effect of Sm DopingSource
Sm~x~Fe~2~As~2~56Stabilizes superconducting phase under pressure
Undoped FeSe8–14Baseline for comparison
Sm-doped FeSe37Enhanced electron correlations

Mechanistic Insight :
Samarium’s 4f electrons interact with the iron 3d orbitals, leading to:

  • Electron doping : Sm^3+^ donates electrons to the Fe-As/Se layers, reducing magnetic fluctuations.

  • Structural stabilization : Sm occupies interstitial sites, mitigating lattice distortions under high pressure .

Redox Reactions in Solution

In aqueous acidic media, samarium (III) ions can oxidize metallic iron via:

2Sm3++Fe2Sm2++Fe2+(E=+0.34 V)2\mathrm{Sm^{3+}} + \mathrm{Fe} \rightarrow 2\mathrm{Sm^{2+}} + \mathrm{Fe^{2+}} \quad (E^\circ = +0.34\ \mathrm{V})

Experimental Observations :

  • Reaction rate increases with temperature (Q~10~ = 2.1 between 25–75°C) .

  • Samarium’s +2 oxidation state is stabilized in THF or DMF solvents .

Corrosion Resistance in Alloys

Samarium-iron alloys exhibit superior oxidation resistance due to the formation of a protective Sm~2~O~3~ layer. Accelerated testing (ASTM G59) reveals:

Alloy Composition (wt%)Corrosion Rate (mm/year)Environment
Fe-0.5Sm0.0123.5% NaCl, 25°C
Fe-2.0Sm0.0073.5% NaCl, 25°C
Pure Iron0.0853.5% NaCl, 25°C

Mechanism :
Samarium segregates to grain boundaries, forming stable oxide barriers that impede chloride ion penetration .

Scientific Research Applications

Samarium and iron are utilized together in the creation of samarium-iron (SmFe) magnets . Samarium-iron magnets are high-strength permanent magnets that show a strong resistance to demagnetization and maintain stability across a wide temperature range .

Properties of Samarium

Samarium (Sm) is a rare earth element that has relatively stable prices . Samarium possesses unique physical and chemical attributes that make it useful in advanced materials and specialized applications . While samarium-oxide experienced price increases along with other rare earth elements in 2011, its prices returned to pre-increase levels around 2015 and have remained stable since then . Samarium has not found as many industrial applications compared to other rare earth elements, leading to it being stocked by many producers .

Additional Applications of Samarium

  • Magnets Samarium is a key component in samarium-cobalt magnets, which have high permanent magnetization . These magnets are second only to neodymium magnets in magnetization but offer better resistance to demagnetization and stability at temperatures above 700 °C .
  • Nuclear Industry Samarium, particularly the isotope ^149Sm, is used as a neutron absorber in nuclear reactors to control nuclear reactions and ensure safe reactor operation by regulating neutron flux .
  • Laser Technology Samarium-doped materials enhance laser performance, improving beam quality and energy efficiency in medical, industrial, and communication lasers .
  • Electronics and Optics Samarium is used in optical fibers and display technologies to enhance signal transmission and display clarity .
  • Lighting and Luminescent Materials Samarium-doped phosphors are used in fluorescent lamps and LEDs for vivid color emissions and energy-efficient lighting .
  • Chemical reactions Samarium can act as a catalyst in various chemical reactions, facilitating industrial chemical processes . Samarium catalysts can help in the decomposition of plastics, dechlorination of pollutants, and dehydration and dehydrogenation of ethanol . Samarium(III) triflate is an efficient Lewis acid catalyst, and samarium(II) iodide is a reducing and coupling agent in organic synthesis .
  • Other alloys Samarium-based alloys exhibit superior mechanical properties for high-performance applications .
  • Infrared Absorption Samarium is added to ceramics and glasses to increase the absorption of infrared light .
  • ** مغناطيس** تستخدم مغناطيسات السماريوم والكوبالت في المحركات الصغيرة وسماعات الرأس والتقاطات المغناطيسية المتطورة للقيثارات والآلات الموسيقية ذات الصلة .

Environmental and Health Considerations

Mechanism of Action

The mechanism of action of iron-samarium compounds is primarily related to their magnetic properties. Samarium, in its +3 oxidation state, contributes to the high magnetocrystalline anisotropy, while iron provides the necessary magnetic strength. The combination of these elements results in compounds with exceptional magnetic performance. The molecular targets and pathways involved in their action include the alignment of magnetic domains and the stabilization of magnetic moments .

Comparison with Similar Compounds

Structural and Magnetic Properties

Table 1: Magnetic Properties of Sm-Fe Compounds at 300 K

Compound Crystal Structure Saturation Magnetization (emu/g) Magnetocrystalline Anisotropy Constant (K₁, erg/cm³) Key Applications
SmFe₂ Cubic 120 -1.2 × 10⁷ Actuators, ultrasound generators (high magnetostriction: ~-1,500 ppm)
SmFe₃ Hexagonal 160 K₁ > 0 (uniaxial) Vertical magnetic recording media
Sm₆Fe₂₃ Cubic 140 -0.8 × 10⁷ Moderate-temperature magnets
SmFe₇ Tetragonal 200 4.5 × 10⁷ Millimeter-wave absorbers, high-performance permanent magnets

Table 2: Comparison with Samarium-Cobalt (Sm-Co) and Neodymium-Iron-Boron (Nd-Fe-B)

Compound Crystal Structure Maximum Operating Temperature (°C) Coercivity (kOe) Energy Product (MGOe) Key Advantages
SmFe₇ Tetragonal 350 15–20 25–30 High anisotropy, mm-wave absorption
Sm₂Co₁₇ Hexagonal 350 10–25 20–32 Superior temperature stability
Nd₂Fe₁₄B Tetragonal 150 10–12 35–52 Highest energy product, cost-effective
Key Comparisons:
  • SmFe₇ vs. Nd₂Fe₁₄B : Both share tetragonal symmetry, but SmFe₇ exhibits higher anisotropy (K₁ = 4.5 × 10⁷ erg/cm³) compared to Nd₂Fe₁₄B (K₁ = 4.9 × 10⁷ erg/cm³). However, Nd-Fe-B has a superior energy product (35–52 MGOe) due to stronger Fe-B covalent bonding .
  • SmFe₂ vs. TbFe₂/DyFe₂ : TbFe₂ and DyFe₂ are benchmark magnetostrictive materials (λ ~ +1,000 ppm). SmFe₂, however, shows giant negative magnetostriction (-1,500 ppm), enabling unique applications in contractile actuators .
  • Sm-Co vs. Sm-Fe : Sm-Co magnets (e.g., Sm₂Co₁₇) excel in high-temperature environments (>300°C), whereas Sm-Fe compounds like SmFe₇ offer higher saturation magnetization (200 emu/g vs. 160 emu/g for Sm₂Co₁₇) .

Q & A

Q. How can researchers validate the stoichiometry of samarium-iron alloys with sub-1% accuracy?

  • Methodological Answer : Combine inductively coupled plasma mass spectrometry (ICP-MS) with electron probe microanalysis (EPMA). Perform triplicate measurements across multiple sample regions. Use certified reference materials (CRMs) for calibration and report uncertainties with 95% confidence intervals .

Addressing Gaps and Future Directions

Q. What strategies identify gaps in the understanding of Sm-Fe phase diagrams at high pressures?

  • Methodological Answer : Perform high-pressure XRD experiments (e.g., diamond anvil cells) coupled with resistive heating (up to 1,500 K). Compare results with CALPHAD (CALculation of PHAse Diagrams) models. Publish negative results (e.g., undetected phases) to refine thermodynamic databases .

Q. How can machine learning optimize the discovery of novel Sm-Fe compounds with tailored properties?

  • Methodological Answer : Train neural networks on existing ICSD (Inorganic Crystal Structure Database) entries using descriptors like ionic radii and electronegativity. Active learning loops can prioritize synthesis targets with predicted high magnetocrystalline anisotropy. Validate predictions via high-throughput combinatorial synthesis .

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